molecular formula C12H17N5O B6460081 5-methyl-3-({3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)-1,2,4-oxadiazole CAS No. 2549032-91-7

5-methyl-3-({3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)-1,2,4-oxadiazole

Cat. No. B6460081
CAS RN: 2549032-91-7
M. Wt: 247.30 g/mol
InChI Key: XPQISSMPBNTEAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-methyl-3-({3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)-1,2,4-oxadiazole” is a complex organic molecule that contains several functional groups including a pyrazole ring, an azetidine ring, and an oxadiazole ring. These types of compounds are often studied for their potential biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It contains several cyclic structures, which could influence its overall shape and properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups it contains. For example, the pyrazole ring is known to participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the heterocyclic rings could influence its solubility, stability, and reactivity .

Scientific Research Applications

Antioxidant Activity

The compound’s structure suggests potential antioxidant properties. Researchers have synthesized derivatives of this compound and evaluated their radical scavenging activity using the DPPH assay. Remarkably, some derivatives exhibited better radical scavenging activity than ascorbic acid, a well-known antioxidant .

Anticancer Potential

Several drugs with pyrazole rings are approved for cancer treatment. In vitro studies on colorectal carcinoma cells (RKO) revealed that certain derivatives of this compound are cytotoxic. Notably, compound 3i demonstrated potent scavenging activity (IC50 of 6.2 ± 0.6 µM) and cytotoxicity against RKO cells (IC50 of 9.9 ± 1.1 μM) . Further investigations into its mechanism of action are warranted.

Antipromastigote Activity

Molecular simulations highlighted the antipromastigote activity of compound 13, which binds favorably to the LmPTR1 pocket. Lower binding free energy (−9.8 kcal/mol) suggests promising efficacy against Leishmania parasites .

Antimicrobial Potential

Among the derivatives, compounds 1a and 1b demonstrated good antimicrobial potential . Further studies could explore their effectiveness against specific pathogens.

Structural Insights

The crystal structure of (5-methyl-3-phenyl-1H-pyrazol-1-yl)-[5-(p-tolylamino)-2H-1,2,3-triazol-4-yl]methanone was determined by X-ray diffraction, providing valuable structural insights . Such information aids in understanding its interactions and potential applications.

Drug Design and Optimization

Given the pyrazole ring’s prevalence in approved drugs, exploring modifications of this compound for drug design and optimization is promising. Computational studies can guide the synthesis of novel derivatives with improved pharmacological properties.

Mechanism of Action

The mechanism of action of this compound would depend on its potential biological activities. Pyrazole derivatives have been shown to have a wide variety of biological activities .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its properties, and investigation of its potential biological activities .

properties

IUPAC Name

5-methyl-3-[[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O/c1-9-3-13-17(4-9)7-11-5-16(6-11)8-12-14-10(2)18-15-12/h3-4,11H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPQISSMPBNTEAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CC2CN(C2)CC3=NOC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-3-({3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)-1,2,4-oxadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.